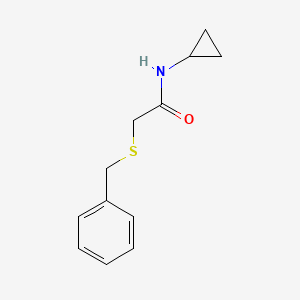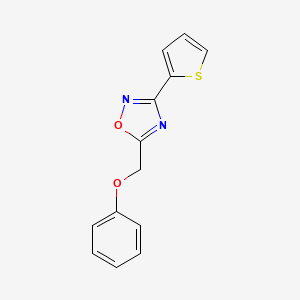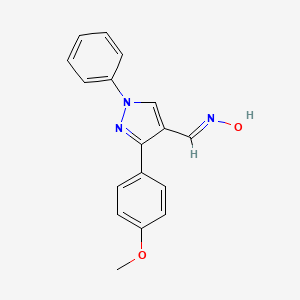
2-(benzylthio)-N-cyclopropylacetamide
Overview
Description
Synthesis Analysis
The synthesis of cyclopropyl-containing amino acids and related compounds involves multiple steps starting from basic or readily available chemical precursors. For instance, protected 2,3-methano amino acid analogs can be synthesized from aspartic acid, which undergoes several transformations to generate enantiomeric pairs of intermediate cyclopropane-fused lactones. These intermediates enable access to various stereoisomers of the target compound (Frick, Klassen, & Rapoport, 2005). Another approach involves starting from L-serine to prepare methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, demonstrating the reactivity in Michael additions and Diels–Alder reactions for the synthesis of cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed*, & Meijere, 2009).
Molecular Structure Analysis
The crystal structure of related compounds, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, provides insight into the arrangement of atoms within the molecule. This particular compound crystallizes in the monoclinic C2/c space group, with intermolecular hydrogen bonds forming chains propagating along the b axis (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Chemical Reactions and Properties
Palladium-catalyzed arylation and reactions involving 2-cyano-N-arylacetamide as a reagent illustrate the chemical reactivity of related structures, showcasing the potential for creating biaryl amide derivatives and various nitrogenous heterocycles. These reactions highlight the versatility and reactivity of the core structure, leading to compounds with potential antimicrobial activities (Reddy, Blanton, & Watkins, 2017).
Physical Properties Analysis
The physical properties of compounds are closely related to their molecular structure and can be analyzed through various spectroscopic methods, including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR spectrum analyses. These techniques provide detailed information on the vibrational wavenumbers, infrared intensities, and Raman scattering activities of the molecules, aiding in the determination of their physical characteristics (Khanum, Fatima, Rather, Siddiqui, Muthu, Srivastava, & Javed, 2022).
Chemical Properties Analysis
The chemical properties of these compounds can be further explored through their reactivity in various chemical reactions, including cyclocondensation reactions and the synthesis of cyclopropyl-substituted heterocycles. These reactions not only provide access to novel compounds but also shed light on the chemical behavior and potential applications of the synthesized molecules (Dhameliya, Chourasiya, Mishra, Jadhavar, Bharatam, & Chakraborti, 2017).
Scientific Research Applications
Synthesis and Characterization
- 2-(Benzylthio)-N-cyclopropylacetamide has been studied in the context of synthesizing novel bicyclic β-lactams, analogues of C-fused penicillin-type ring systems. These compounds show promise in medicinal chemistry due to their unique structures and potential biological activities (Bari et al., 2013).
Anticancer Properties
- Research into compounds related to 2-(Benzylthio)-N-cyclopropylacetamide has revealed significant anticancer properties. For instance, studies on 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have shown high selectivity against melanoma and breast cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ostapiuk et al., 2015).
Application in Molecular Design
- In the field of molecular design, 2-(Benzylthio)-N-cyclopropylacetamide derivatives have been used to enhance aqueous solubility and improve oral absorption in drug development, showcasing their utility in creating more effective pharmaceutical compounds (Shibuya et al., 2018).
Novel Synthesis Approaches
- The compound and its analogues have been utilized in the development of new synthetic routes for amino acids incorporating an aminocyclopropyl moiety. This is crucial in the creation of novel amino acid derivatives with potential applications in pharmaceuticals (Kordes et al., 2000).
Biological Testing and Antimicrobial Activities
- Derivatives of 2-(Benzylthio)-N-cyclopropylacetamide have been tested for their antimicrobial activities, showcasing their potential as antimicrobial agents. This indicates their relevance in addressing bacterial and fungal infections (Ewies & Abdelsalaam, 2020).
properties
IUPAC Name |
2-benzylsulfanyl-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-11-6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJUHJRDKHNVSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-butyl-5-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5556641.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)
![5-(3-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5556662.png)
![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)

![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)

![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)